molecular formula C15H22N2O2 B8464356 3,4,5-Trimethyl-piperazine-1-carboxylic acid benzyl ester

3,4,5-Trimethyl-piperazine-1-carboxylic acid benzyl ester

Cat. No.: B8464356
M. Wt: 262.35 g/mol
InChI Key: FYXSAEPBFNZXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trimethyl-piperazine-1-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

benzyl 3,4,5-trimethylpiperazine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-12-9-17(10-13(2)16(12)3)15(18)19-11-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3

InChI Key

FYXSAEPBFNZXMG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1C)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Benzyl 3,5-dimethylpiperazine-1-carboxylate (1 eq, 2.04 mmol, 0.5 g) and formaldehyde (37% in H2O, 5 eq, 10.07 mmol, 0.277 ml) are dissolved in MeOH (10 ml). After 10 mins at room temperature, acetic acid (5 eq, 10.07 mmol, 0.576 ml) and sodium triacetoxyborohydride (5 eq, 10.07 mmol, 2.13 g) are added and the reaction mixture stirred overnight. The reaction is quenched with 5M HCl (15 ml) and the solvent evaporated under vacuo. The residue is taken to pH 13 by addition of sodium hydroxide (4M) and extracted with EtOAc. This organic portion is washed with water and brine, dried over MgSO4, filtered and concentrated in vacuo to afford the title compound.
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0.5 g
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0.277 mL
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10 mL
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2.13 g
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